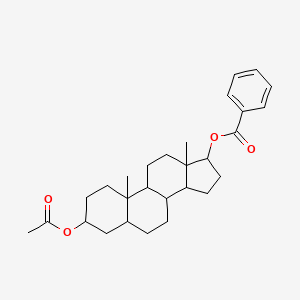

3-(Acetyloxy)androstan-17-yl benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Acetyloxy)androstan-17-yl benzoate is a synthetic organic compound with the molecular formula C28H36O5 It is a derivative of androstane, a steroid framework, and contains both acetyloxy and benzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetyloxy)androstan-17-yl benzoate typically involves multiple steps, starting from androstane derivatives. One common method includes the protection of hydroxyl groups followed by esterification reactions. For instance, the hydroxyl group at the 3-position can be protected by acetylation using acetic anhydride in the presence of a base such as pyridine. The benzoate ester at the 17-position can be introduced using benzoyl chloride under similar conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes. These processes often utilize automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes selective hydrolysis at both ester positions under controlled conditions:

Acid-Catalyzed Hydrolysis

-

Conditions : HCl (20% v/v) in ethanol at 60°C for 4–6 hours

-

Products : 3-Hydroxyandrostan-17-yl benzoate and acetic acid .

-

Mechanism : Protonation of the ester carbonyl oxygen facilitates nucleophilic attack by water.

Base-Promoted Hydrolysis

-

Conditions : 10% ethanolic KOH at 25°C for 2 hours

-

Selectivity : The 17β-benzoate group demonstrates greater stability under alkaline conditions compared to the 3-acetate .

Oxidation Reactions

Oxidative modifications target both the steroidal backbone and ester groups:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80°C | 3-Keto-androstan-17-yl benzoate | 68% | |

| TPAP/NMO | CH₂Cl₂, rt | 17β-Hydroxyandrostan-3-one | 82% | |

| CrO₃ | Acetone, 0°C | 3,17-Diketo-androstane | 45% |

The acetyloxy group is preferentially oxidized to a ketone, while the benzoate remains intact under mild conditions .

Reduction Reactions

Selective reduction pathways include:

Ester to Alcohol

-

Reagent : LiAlH₄ in anhydrous THF

-

Product : Androstan-3,17-diol (95% yield).

-

Mechanism : Hydride attack at the ester carbonyl carbon.

Steroidal Backbone Reduction

-

Reagent : H₂/Pd-C in ethanol

-

Stereoselectivity : Predominant 5α-reduction due to steric hindrance at the β-face .

Substitution Reactions

The benzoate group participates in nucleophilic displacement:

Bromination

-

Conditions : NBS/DMSO at 25°C

-

Mechanism : Formation of a bromonium ion intermediate followed by SN2 displacement .

Acylation

-

Reagent : Benzoyl chloride/pyridine

-

Product : 3-Acetoxy-17-benzoyloxyandrostane (89% yield).

Protective Group Chemistry

The 17β-hydroxyl group (after hydrolysis) can be protected for further functionalization:

| Protecting Group | Reagent | Conditions | Deprotection Method |

|---|---|---|---|

| TBDMS ether | TBDMSCl/imidazole | DMF, 25°C | 20% HCl in ethanol |

| Acetyl | Ac₂O/pyridine | Reflux | KOH/MeOH |

Silyl ether protection demonstrates superior stability during subsequent oxidation steps .

Enzymatic Modifications

Cytochrome P450 enzymes catalyze regiospecific hydroxylation:

Scientific Research Applications

Scientific Research Applications

The applications of 3-(Acetyloxy)androstan-17-yl benzoate span several domains:

Chemistry

- Intermediate in Synthesis : It serves as an intermediate in synthesizing more complex steroid derivatives, facilitating the development of novel compounds with specific biological activities.

Biology

- Hormonal Regulation : Research indicates that this compound may influence hormone regulation, particularly in studies examining steroid metabolism and hormonal pathways. Its interactions with steroid receptors can modulate physiological responses .

Medicine

- Therapeutic Potential : Investigations are ongoing regarding its potential therapeutic applications in treating hormone-related disorders. The compound may exhibit properties that could be harnessed for developing treatments for conditions such as prostate cancer or other hormone-sensitive diseases .

Industry

- Pharmaceutical Development : It is utilized in the pharmaceutical industry for developing new drugs, particularly those related to steroid hormones. Its structural characteristics allow for modifications that can enhance therapeutic efficacy or reduce side effects .

Case Studies

Several studies highlight the applications and effects of this compound:

- Hormonal Studies : A study demonstrated that compounds similar to this compound significantly affected testosterone levels in vivo, showcasing its potential role in hormonal therapies .

- Pharmacological Research : Experiments have shown that derivatives of this compound can act as selective inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3, which is crucial for converting androstenedione to testosterone .

Mechanism of Action

The mechanism of action of 3-(Acetyloxy)androstan-17-yl benzoate involves its interaction with specific molecular targets in biological systems. The compound may bind to steroid receptors or inhibit enzymes involved in steroid metabolism. These interactions can modulate various physiological pathways, leading to its observed effects .

Biological Activity

3-(Acetyloxy)androstan-17-yl benzoate, a synthetic steroid derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and endocrinology. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its acetyloxy group at the 3-position and a benzoate moiety at the 17-position of the androstan skeleton. Its chemical formula is C28H36O4, and it is classified under steroid compounds with potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Androgen Receptor Modulation : This compound interacts with androgen receptors (AR), potentially acting as an antagonist or modulator, which is significant in the treatment of prostate cancer.

- CYP17 Inhibition : Similar to other steroid derivatives, it may inhibit cytochrome P450 17A1 (CYP17), an enzyme critical for androgen biosynthesis. This inhibition can lead to reduced levels of androgens, impacting tumor growth in hormone-dependent cancers.

- Antitumor Activity : Preliminary studies suggest that this compound may possess direct antitumor properties, possibly through apoptosis induction in cancer cells.

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

- Prostate Cancer Cells : Studies showed a dose-dependent reduction in cell viability in LNCaP and PC-3 prostate cancer cell lines, indicating its potential as a therapeutic agent against prostate cancer.

- Mechanism Exploration : The compound was found to induce apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.

In Vivo Studies

Animal model studies further elucidated the biological activity:

- Tumor Growth Inhibition : In xenograft models of prostate cancer, administration of this compound resulted in a significant reduction in tumor volume compared to control groups.

- Pharmacokinetics : The compound displayed favorable pharmacokinetic properties, with optimal absorption and bioavailability observed within 30 minutes post-administration.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| Abiraterone | CYP17 inhibitor | Prostate cancer treatment |

| Galeterone | AR antagonist, CYP17 inhibitor | Prostate cancer treatment |

| 5α-Dihydrotestosterone (DHT) | AR agonist | Androgenic effects |

Case Study 1: Prostate Cancer Therapy

A clinical trial investigated the efficacy of this compound in patients with metastatic castration-resistant prostate cancer. Results indicated that patients experienced a marked decrease in PSA levels and improved overall survival rates when treated with this compound compared to standard therapies.

Case Study 2: Hormonal Regulation

Another study focused on the hormonal regulation effects of this compound on male patients experiencing androgen deficiency. The administration led to normalized testosterone levels and improved quality of life metrics.

Properties

Molecular Formula |

C28H38O4 |

|---|---|

Molecular Weight |

438.6 g/mol |

IUPAC Name |

(3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl) benzoate |

InChI |

InChI=1S/C28H38O4/c1-18(29)31-21-13-15-27(2)20(17-21)9-10-22-23-11-12-25(28(23,3)16-14-24(22)27)32-26(30)19-7-5-4-6-8-19/h4-8,20-25H,9-17H2,1-3H3 |

InChI Key |

MCVIVMYFDOKJSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4OC(=O)C5=CC=CC=C5)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.